![molecular formula C20H23N3O7 B1255194 2-N,6-N-Bis(2,3-dihydroxybenzoyl)-L-lysine amide](/img/structure/B1255194.png)
2-N,6-N-Bis(2,3-dihydroxybenzoyl)-L-lysine amide
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Overview
Description
2-N,6-N-Bis(2,3-dihydroxybenzoyl)-L-lysine amide is a N-acylglycine.
Scientific Research Applications
Infrared and Raman Spectra Analysis
A range of lysine amides, including variations similar to 2-N,6-N-Bis(2,3-dihydroxybenzoyl)-L-lysine amide, have been synthesized for analysis by Fourier transform infrared (FTIR) and Raman microspectrometry. This technique demonstrates potential applications in analyzing organic reactions on solid support and for encoding combinatorial libraries (Rahman, Busby, & Lee, 1998).
Synthesis and Characterization in Organometallic Chemistry
Studies in organometallic chemistry have synthesized and characterized N-heterocyclic carbene (NHC) adducts, including those involving lysine derivatives, demonstrating their potential in reactions with protic substrates under catalytically relevant conditions (Barrett et al., 2008).
Application in Covalent Enzyme Conjugates
Research has investigated covalent bis-aryl hydrazone bond formation for creating conjugates between α-poly-d-lysine (PDL) and enzymes. These studies are significant for understanding the mild and efficient preparation of enzyme conjugates while preserving enzymatic activity (Grotzky, Manaka, Kojima, & Walde, 2011).
Rare-Earth Metal Amides for L-Lactide Polymerization
Research has developed rare-earth metal amides supported by bis(phenolato) ligands for the polymerization of l-lactide. These studies explore the efficiency and control of polymerization processes relevant to materials science (Zhang et al., 2009).
Synthesis of Water-Soluble Prodrugs
The synthesis of L-lysyl- and L-alanyl-amide prodrugs demonstrates the creation of water-soluble compounds for addressing bioavailability issues. This approach is relevant for developing pharmaceuticals with improved delivery mechanisms (Hutchinson et al., 2002).
DTPA-Like Ligand Development
Bisalkylation of protected L-glutamic acid and L-lysine derivatives has been used to develop DTPA-like ligands. These compounds have potential applications in metal ion complexation and medical imaging (Anelli et al., 1999).
Amides as Novel Protein Modifications
Studies have identified amides like N6-{2-[(5-amino-5-carboxypentyl)amino]-2-oxoethyl}lysine as novel protein modifications formed by physiological sugars. This research is important for understanding biochemical pathways and potential pathologies (Glomb & Pfahler, 2001).
Lysine Analogues of Siderophores
The synthesis of lysine-containing analogues of siderophores, which are important in iron chelation, demonstrates the chemical versatility and potential biomedical applications of lysine derivatives (Chimiak & Neilands, 1984).
Synthesis of Bis-Heterocyclic Compounds
The solid-phase synthesis of bis-heterocyclic compounds from resin-bound orthogonally protected lysine showcases the potential for creating complex molecular structures useful in various chemical and pharmaceutical applications (Nefzi, Giulianotti, & Houghten, 2001).
properties
Molecular Formula |
C20H23N3O7 |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
N-[(5S)-6-amino-5-[(2,3-dihydroxybenzoyl)amino]-6-oxohexyl]-2,3-dihydroxybenzamide |
InChI |
InChI=1S/C20H23N3O7/c21-18(28)13(23-20(30)12-6-4-9-15(25)17(12)27)7-1-2-10-22-19(29)11-5-3-8-14(24)16(11)26/h3-6,8-9,13,24-27H,1-2,7,10H2,(H2,21,28)(H,22,29)(H,23,30)/t13-/m0/s1 |
InChI Key |
NCOSLLNHKCFPFO-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)NCCCC[C@@H](C(=O)N)NC(=O)C2=C(C(=CC=C2)O)O |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)NCCCCC(C(=O)N)NC(=O)C2=C(C(=CC=C2)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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